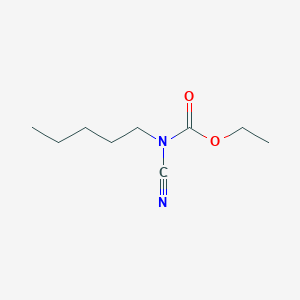
ethyl N-cyano-N-pentylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-cyano-N-pentylcarbamate, also known as EPC, is a carbamate derivative that has been widely used in scientific research due to its unique properties. EPC is a colorless liquid that is soluble in water and organic solvents. It has a molecular weight of 191.25 g/mol and a boiling point of 225°C. EPC has been found to have a variety of biological and physiological effects, making it a valuable tool in the study of various diseases and conditions.
Wirkmechanismus
The mechanism of action of ethyl N-cyano-N-pentylcarbamate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. ethyl N-cyano-N-pentylcarbamate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemische Und Physiologische Effekte
Ethyl N-cyano-N-pentylcarbamate has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory conditions such as arthritis and neuropathic pain. ethyl N-cyano-N-pentylcarbamate has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, ethyl N-cyano-N-pentylcarbamate has been found to have anti-tumor properties, making it a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl N-cyano-N-pentylcarbamate is its versatility. It can be used in a variety of scientific research applications, making it a valuable tool for researchers. Additionally, ethyl N-cyano-N-pentylcarbamate is relatively easy to synthesize and purify, making it readily available for use in experiments.
One limitation of ethyl N-cyano-N-pentylcarbamate is its potential toxicity. It has been found to have toxic effects on certain cell types, and caution should be taken when using it in experiments. Additionally, ethyl N-cyano-N-pentylcarbamate has a relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on ethyl N-cyano-N-pentylcarbamate. One area of interest is the development of ethyl N-cyano-N-pentylcarbamate-based drugs for the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of ethyl N-cyano-N-pentylcarbamate and its effects on different cell types. Finally, there is potential for the development of new synthesis methods and purification techniques for ethyl N-cyano-N-pentylcarbamate, which could improve its availability and purity for use in experiments.
Synthesemethoden
Ethyl N-cyano-N-pentylcarbamate can be synthesized through the reaction of ethyl chloroformate and pentylamine in the presence of sodium cyanide. The reaction produces ethyl N-cyano-N-pentylcarbamate as the main product, along with some other by-products. The purity of ethyl N-cyano-N-pentylcarbamate can be improved through various purification methods, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl N-cyano-N-pentylcarbamate has been widely used in scientific research as a tool for studying various diseases and conditions. It has been found to have a variety of biological and physiological effects, including anti-inflammatory, anti-tumor, and anticonvulsant properties. ethyl N-cyano-N-pentylcarbamate has also been used as a tool for studying the mechanisms of action of various drugs and compounds.
Eigenschaften
CAS-Nummer |
187239-11-8 |
|---|---|
Produktname |
ethyl N-cyano-N-pentylcarbamate |
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
ethyl N-cyano-N-pentylcarbamate |
InChI |
InChI=1S/C9H16N2O2/c1-3-5-6-7-11(8-10)9(12)13-4-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
KHGYORHKPRFEDP-UHFFFAOYSA-N |
SMILES |
CCCCCN(C#N)C(=O)OCC |
Kanonische SMILES |
CCCCCN(C#N)C(=O)OCC |
Synonyme |
Carbamic acid, cyanopentyl-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



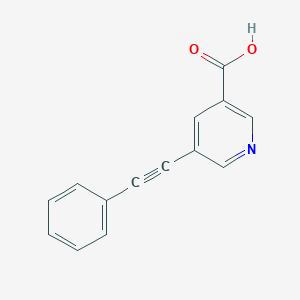
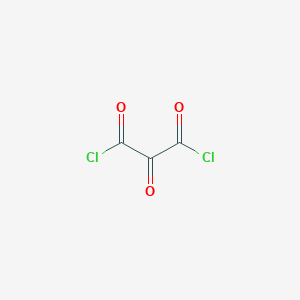
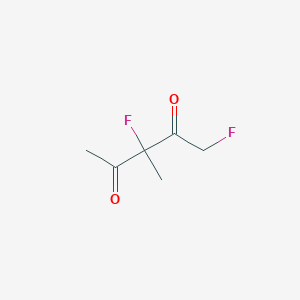
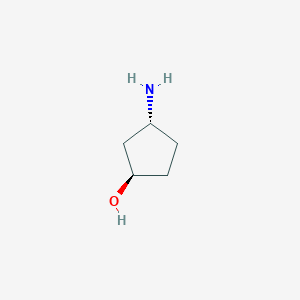
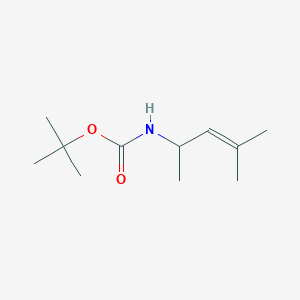
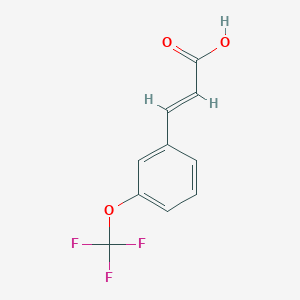
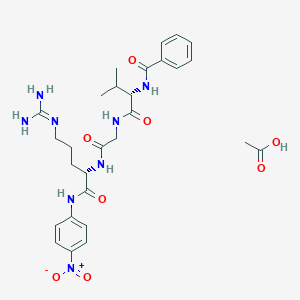
![Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B62035.png)
![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)
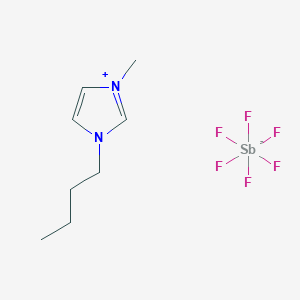
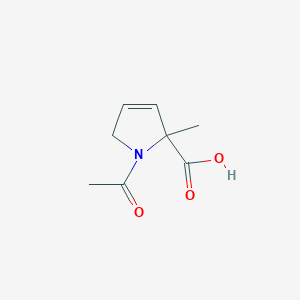
![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)